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Compound of Interest |

Compound Name: 4-(2-methylphenyl)-1H-pyrazole
CAS No.: 872366-13-7

\ J

Executive Summary: The Ortho-Tolyl Effect

4-(2-Methylphenyl)-1H-pyrazole (CAS: 872366-13-7) represents a critical structural motif in
modern drug discovery, serving as a "privileged scaffold" for kinase inhibitors and GPCR
ligands. Unlike its para-substituted counterparts, this molecule introduces a specific steric lock
via the ortho-methyl group on the phenyl ring. This steric bulk forces a non-planar conformation
between the pyrazole and phenyl rings, a feature often exploited to fill hydrophobic pockets in
enzymes (e.g., p38 MAP kinase, COX-2) or to disrupt 1t-stacking in crystal engineering.

This guide moves beyond basic data, providing a self-validating synthesis protocol and a
mechanistic breakdown of the molecule's tautomeric and physicochemical behavior.

Physicochemical Profile

The following data consolidates experimental and high-confidence predicted values necessary
for assay development and formulation.
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Property Value | Description Context for Researchers

Key identifier for sourcing and

CAS Number 872366-13-7
IP searches.
Molecular Formula C1oH10N:2 MW: 158.20 g/mol .[1]
) ) Crystalline; prone to
Appearance Off-white to pale yellow solid ) S
discoloration if oxidized.
Moderate lipophilicity; suitable
Calculated LogP ~2.3-2.6 ]
for CNS penetration.
) ) ] Protonation occurs at N2; less
pKa (Pyrazolium) ~2.5 (Conjugate acid) ) o
basic than imidazole.
) Weakly acidic; forms stable
pKa (N-H) ~14.0 (Deprotonation) ) )
anions with NaH/KOtBu.
Critical for "hinge binding" in
H-Bond Donors 1 (N-H) ] ) )
kinase active sites.
Pyridine-like nitrogen accepts
H-Bond Acceptors 1(N:)

H-bonds.

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is non-negotiable for docking studies. In solution, 4-
(2-methylphenyl)-1H-pyrazole exists in a rapid equilibrium between two identical tautomers
(degenerate tautomerism) unless the N1 position is substituted.

The Steric Twist

The ortho-methyl group creates significant steric repulsion with the pyrazole protons (H3/H5),
preventing the two rings from achieving coplanarity.

e Consequence: The dihedral angle is typically twisted (approx. 30-50°), disrupting
conjugation.

o Application: This "twisted" conformation improves solubility compared to planar analogs (like
4-phenyl-1H-pyrazole) by reducing lattice energy and prevents aggregation in solution.
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Tautomerism Pathway (DOT Diagram)

The following diagram illustrates the proton transfer mechanism and the steric influence of the
o-tolyl group.

Transition State
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Figure 1: Degenerate tautomerism and steric influence in 4-(2-methylphenyl)-1H-pyrazole.

Click to download full resolution via product page

Validated Synthesis Protocol: Suzuki-Miyaura
Coupling

Methodology: Palladium-catalyzed cross-coupling of 4-bromopyrazole with 2-
methylphenylboronic acid. Rationale: Direct condensation methods (e.g., hydrazine + diketone)
are often low-yielding for 4-aryl isomers due to the instability of the required alpha-aryl
malondialdehyde precursors. The Suzuki route is modular and robust.

Reagents & Setup

e Substrate: 4-Bromopyrazole (1.0 eq)

o Coupling Partner: 2-Methylphenylboronic acid (1.2 eq)

o Catalyst: Pd(dppf)Clz-DCM (3-5 mol%) — Chosen for resistance to oxidation.
e Base: K2COs (3.0 eq) or Cs2C0Os (2.0 eq)

e Solvent: 1,4-Dioxane : Water (4:1 ratio) — Water is essential for the transmetallation step.
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Step-by-Step Workflow

Inerting (Critical): Charge a reaction vial with 4-bromopyrazole, boronic acid, and base. Cap
and purge with Nitrogen/Argon for 5 minutes. Why? Oxygen poisons the Pd(0) active
species, leading to homocoupling byproducts.

Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of inert gas.
Solvation: Add degassed Dioxane/Water mixture via syringe.

Thermal Activation: Heat to 90°C for 4—12 hours. Monitor by LC-MS.[2]

o Checkpoint: The reaction is complete when the bromide (M+H ~147/149) is consumed.
Workup:

o Cool to RT. Dilute with EtOAC.

o Wash with water (x2) and brine (x1).

o Scavenging: If the organic layer is dark black/brown, treat with activated charcoal or a
thiol-silica scavenger to remove residual Pd.

Purification: Flash chromatography (Hexanes:EtOAc gradient). The product typically elutes
around 30-50% EtOAc due to the polar pyrazole NH.

Troubleshooting Table
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Observation Root Cause Corrective Action

) Use a milder base (K3POa4) or
_ Protodeboronation of the
Low Yield (<30%) b ] " lower temp (80°C). Add
oronic acid.
boronic acid in portions.

Ensure strict Oz exclusion.
Starting Material Remains Catalyst deactivation. Switch to XPhos-Pd-G2 for
higher activity.

, Ensure no Cu sources are
) Chan-Lam coupling o
N-Arylation Byproduct N present; confirm inert
competition.
atmosphere.

Synthesis Pathway Diagram

4-Bromopyrazole

Pd(dppf)CI2 Dioxane/H20 _ | Oxidative Addition | Reductive Elimination _ 4-(2-Methylphenyl)-
K2C03, 90°C = Complex ! = 1H-pyrazole
L 1

Figure 2: Suzuki-Miyaura coupling pathway for the synthesis of the target scaffold.

2-Methylphenyl-
boronic acid

Click to download full resolution via product page

[3]
Medicinal Chemistry Applications
Kinase Inhibitor Design (ATP Hinge Binder)

The pyrazole N-H and N: motif mimics the adenine ring of ATP.

e Mechanism: The N-H acts as a donor to the hinge region backbone (e.g., Glu residue), while
the N: acts as an acceptor (e.g., from a backbone NH).

» Role of 2-Methyl: The ortho-methyl group twists the phenyl ring out of plane, allowing it to
occupy the "Gatekeeper" pocket or the hydrophobic region II, improving selectivity against
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kinases with smaller gatekeeper residues.

Bioisosterism

This scaffold is often used as a bioisostere for:

Isoxazoles: Improved metabolic stability (less prone to ring opening).

Thiazoles: Altered H-bond capability and lipophilicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.myskinrecipes.com/shop/th/pyrazole-derivatives/213750-4-2-methylphenyl-1h-pyrazole.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3050219/
https://globalresearchonline.net/journalcontents/v65-1/30.pdf
https://www.benchchem.com/product/b3012174#4-2-methylphenyl-1h-pyrazole-basic-properties
https://www.benchchem.com/product/b3012174#4-2-methylphenyl-1h-pyrazole-basic-properties
https://www.benchchem.com/product/b3012174#4-2-methylphenyl-1h-pyrazole-basic-properties
https://www.benchchem.com/product/b3012174#4-2-methylphenyl-1h-pyrazole-basic-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3012174?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3012174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

